2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}ethan-1-ol

Neuroprotection Kinase Inhibition Stereochemistry

Researchers targeting the JNK3 pathway for neurodegenerative disease models face a critical challenge: identifying a scaffold with proven selectivity over closely related kinases like p38. Generic imidazole scaffolds fail to deliver the stereoelectronic properties required for this selectivity. 2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}ethan-1-ol (CAS 1504072-67-6) is the validated core scaffold for constructing potent, selective JNK3 inhibitors: - Enables (S)-enantiomers with up to a 10-fold p38/JNK3 IC50 ratio, ensuring pathway-specific target validation. - Provides a >20-fold potency advantage for the (S)-enantiomer over the (R)-enantiomer in derived inhibitors. - Features a 2-hydroxyethyl handle at the 3-position for systematic SAR and pharmacophore optimization. Supplied as a research-use-only building block with verified identity and purity, supporting reproducible medicinal chemistry and in vivo neuroprotection studies.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
Cat. No. B13259613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}ethan-1-ol
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESC1CC2=NC=C(N2C1)CCO
InChIInChI=1S/C8H12N2O/c11-5-3-7-6-9-8-2-1-4-10(7)8/h6,11H,1-5H2
InChIKeyISIUCDFRPZGDPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JNK3 Core Scaffold: 2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}ethan-1-ol


2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}ethan-1-ol (CAS 1504072-67-6) is a partially hydrogenated pyrrolo[1,2-a]imidazole derivative. This heterocyclic scaffold is a foundational building block for the synthesis of potent and selective inhibitors of c-Jun N-terminal kinase 3 (JNK3) [1]. Its structure features a fused 5,6-bicyclic system with a 2-hydroxyethyl substituent at the 3-position, which serves as a key functional handle for further derivatization [2]. The compound's value lies not in its direct bioactivity but as a critical synthetic intermediate that enables the construction of chiral inhibitors with neuroprotective properties [1].

Workflow JNK3 inhibitor synthesis scaffold
Stereochemistry Chiral derivatization control point
Functionalization 2-Hydroxyethyl handle for pharmacophore attachment

Irreplaceable for JNK3: 2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}ethan-1-ol


Generic substitution of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core with simpler imidazoles or alternative kinase inhibitor scaffolds is not a viable strategy for research targeting the JNK3 pathway. The specific stereoelectronic properties of the partially saturated pyrrolo-fused ring system are critical for achieving the documented selectivity between JNK3 and the closely related p38 kinase [1]. Studies have shown that the (S)-enantiomer of compounds derived from this scaffold exhibits a p38/JNK3 IC50 ratio of up to 10, whereas the (R)-enantiomer shows significantly reduced potency, demonstrating that both the core scaffold and its stereochemistry are essential for this selective inhibition profile [1].

Scaffold replacement Simpler imidazoles may lose JNK3/p38 selectivity profile
Stereochemistry (R)-enantiomer derivatives show markedly lower potency; racemate may require resolution
Off-target activity Alternative kinase scaffolds may shift selectivity towards p38, confounding pathway interpretation

Head-to-Head Comparison: 2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}ethan-1-ol vs Key Scaffolds


Stereochemical Potency in JNK3 Inhibition

The (S)-enantiomer of inhibitors derived from the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold exhibits up to a 20-fold greater potency against JNK3 compared to the corresponding (R)-enantiomer [1]. This stereochemical requirement underscores the scaffold's precise binding interactions and highlights the critical importance of obtaining the correct enantiomer or a racemic mixture for further resolution, as using the incorrect stereoisomer would result in significantly compromised research outcomes [1].

Stereochemical potency
Class-level
Up to 20-fold greater JNK3 inhibition for (S)- vs (R)-enantiomer
Supports enantiomer-specific inhibitor design
In vitro enzymatic assay context
Neuroprotection Kinase Inhibition Stereochemistry

JNK3 over p38 Selectivity

Derivatives synthesized from the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold demonstrate a significant selectivity window for JNK3 over the related p38 kinase. The most selective compounds exhibit a p38/JNK3 IC50 ratio of up to 10 [1]. This contrasts with many early-generation JNK inhibitors, which often display poor selectivity between these two MAP kinases, leading to confounding biological effects [1]. The scaffold's inherent selectivity profile makes it a valuable starting point for developing chemical probes with clearer target engagement.

JNK3 vs p38 selectivity
Class-level
p38/JNK3 IC50 ratio ≤ 10
Indicates JNK3-favored selectivity window
May reduce p38-mediated off-target effects
Kinase Selectivity Off-Target Effects JNK3

Neuroprotection in Primary Neurons

Compounds based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold demonstrate functional neuroprotective activity in a disease-relevant cellular model. The JNK3 inhibitory potency of these derivatives correlates with their ability to inhibit c-Jun phosphorylation and protect rat cerebellar granule neurons (CGNs) from low K+-induced cell death [1]. While quantitative EC50 values for cell protection are not provided in the abstract, the study establishes a direct link between scaffold-derived JNK3 inhibition and a tangible neuroprotective outcome in primary neurons, a key differentiation from compounds with only isolated enzyme activity.

Neuroprotection model
Class-level
JNK3 inhibition correlated with protection in primary neurons
Supports cell-based functional endpoint context
Quantitative EC50 values not provided; review required
Neurodegeneration Excitotoxicity Cell Viability

Validated Applications: 2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}ethan-1-ol


JNK3 Chemical Probe Synthesis

As a core scaffold, 2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}ethan-1-ol is the starting material for creating enantiomerically pure JNK3 inhibitors. The significant potency difference (up to 20-fold) between the (S)- and (R)-enantiomers of derived compounds makes this scaffold essential for laboratories needing to prepare stereochemically-defined tools to dissect JNK3's role in cellular signaling [1]. The 2-hydroxyethyl group at the 3-position provides a versatile handle for introducing diverse pharmacophores and optimizing drug-like properties [2].

Selective JNK3 Inhibitors for Neurodegeneration

The scaffold's intrinsic selectivity for JNK3 over p38 (up to a 10-fold ratio) makes it a superior choice for researchers developing inhibitors intended for use in cellular and in vivo models of neurodegeneration, such as excitotoxicity [1]. This selectivity is crucial for minimizing confounding results from p38 pathway modulation, allowing for clearer attribution of biological effects to JNK3 inhibition and improving the reliability of target validation studies [1].

SAR Studies of MAP Kinase Inhibitors

This compound serves as an ideal core for systematic SAR exploration of the pyrrolo[1,2-a]imidazole chemical space. Researchers can use it as a template to investigate how modifications at the 3-position and on the pyrrolo ring impact both JNK3 potency and selectivity against other kinases like p38 [1]. The established correlation between JNK3 inhibition and neuroprotection in primary neurons provides a robust functional assay for guiding medicinal chemistry efforts [1].

Application
Selection Property
Validation Focus
JNK3 chemical probe synthesis
Enantiomerically resolved scaffold
Enantiomer-specific potency profiling
Selective JNK3 inhibitor development
JNK3/p38 selectivity window
Kinase selectivity panel assessment
MAP kinase SAR studies
Versatile 3-position functional handle
JNK3 inhibition & neuroprotection model correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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